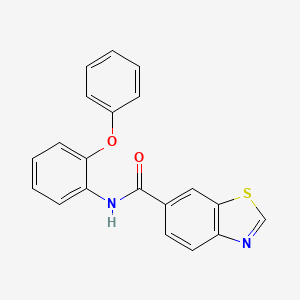
N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide: is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring fused with a phenoxyphenyl group and a carboxamide functional group
作用機序
Target of Action
N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide is a chemical compound that has been found to interact with the G-protein-coupled receptor 21 (GPR21) in HepG2 cells . GPR21 is a constitutively active, orphan receptor, with in vivo studies suggesting its involvement in the modulation of insulin sensitivity .
Mode of Action
The compound this compound interacts with its target, GPR21, by acting as an inverse agonist . This means that it binds to the same receptor as an agonist but induces a pharmacological response opposite to that agonist. In the case of GPR21, the inverse agonist action of this compound results in an increase in glucose uptake in HepG2 cells .
Biochemical Pathways
The interaction of this compound with GPR21 affects the insulin signaling pathway . This pathway is crucial for the regulation of glucose uptake and production in human hepatocytes. The compound’s action results in an increased ratio of phAKT (Ser473) /tot-AKT and phGSK-3β (Ser9) /tot-GSK-3β, indicating a marked activation of the insulin signaling pathway .
Pharmacokinetics
The compound’s molecular weight (26331 g/mol) and its calculated logP value (28) suggest that it may have good bioavailability . These properties influence the compound’s absorption, distribution, metabolism, and excretion (ADME), all of which impact its bioavailability.
Result of Action
The result of this compound’s action is an increase in glucose uptake in HepG2 cells . This is accompanied by an increased membrane translocation of GLUT-2, a glucose transporter . These effects suggest that this compound could potentially be used to improve glucose homeostasis and counteract hepatic insulin resistance .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide typically involves the following steps:
Synthesis of 2-phenoxyaniline: This intermediate is prepared by the nucleophilic aromatic substitution reaction of 2-chloronitrobenzene with phenol, followed by reduction of the nitro group to an amino group.
Formation of benzothiazole ring: The 2-phenoxyaniline is then reacted with 2-aminothiophenol in the presence of a dehydrating agent such as polyphosphoric acid to form the benzothiazole ring.
Carboxamide formation: The final step involves the reaction of the benzothiazole derivative with a carboxylic acid chloride or anhydride to introduce the carboxamide group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact .
化学反応の分析
Types of Reactions:
Oxidation: N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted benzothiazole derivatives.
科学的研究の応用
Chemistry: N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as an antimicrobial and antifungal agent. It has shown promising activity against a range of pathogenic microorganisms.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anticancer agent. Studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Industry: In the industrial sector, this compound is used in the development of new materials with enhanced properties, such as improved thermal stability and mechanical strength .
類似化合物との比較
N-(2-phenoxyphenyl)methanesulphonamide: This compound is structurally similar but contains a methanesulphonamide group instead of a carboxamide group.
2-phenoxyphenyl-1,3-benzothiazole: This compound lacks the carboxamide functional group but shares the benzothiazole and phenoxyphenyl moieties.
Uniqueness: N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide is unique due to the presence of the carboxamide group, which imparts distinct chemical and biological properties. The carboxamide group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to biological targets. This makes it a valuable scaffold for the development of new therapeutic agents with improved efficacy and selectivity .
特性
IUPAC Name |
N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S/c23-20(14-10-11-17-19(12-14)25-13-21-17)22-16-8-4-5-9-18(16)24-15-6-2-1-3-7-15/h1-13H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVUEJYFDWNZEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
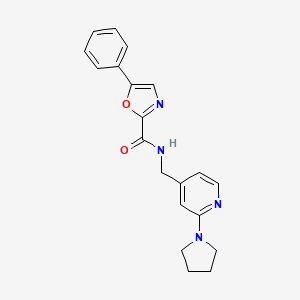
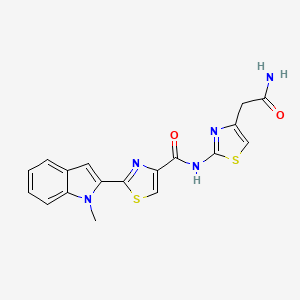

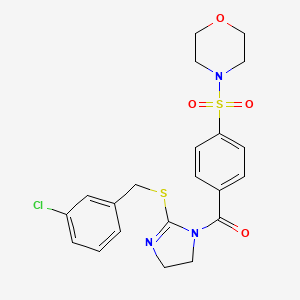
![5-[(3,4-dimethylphenyl)amino]-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2699323.png)
![2-[(Pyridin-4-ylmethyl)amino]nicotinonitrile](/img/structure/B2699324.png)
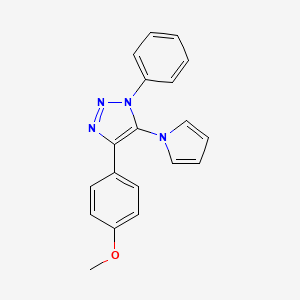
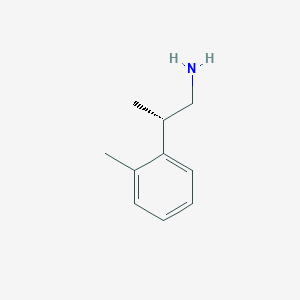
![N-(5-chloro-2-hydroxyphenyl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2699330.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2699331.png)
![1-[7-Chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(2-methoxyphenyl)piperazine](/img/structure/B2699333.png)
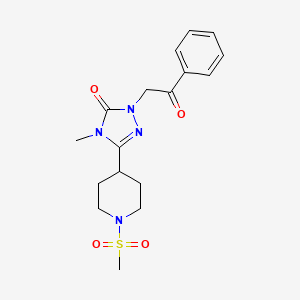
![2-Chloro-1-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2699337.png)
![N-(4-(indoline-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2699339.png)
